molecular formula C7H15Si2 B14324371 CID 13716391

CID 13716391

Cat. No.: B14324371
M. Wt: 155.36 g/mol
InChI Key: HPOVXADPBLWTAR-UHFFFAOYSA-N
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Description

CID 13716391 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of citrus essential oil (CIEO) . It was isolated via vacuum distillation, with its content quantified across different fractions (Figure 1C) .

Properties

Molecular Formula

C7H15Si2

Molecular Weight

155.36 g/mol

InChI

InChI=1S/C7H15Si2/c1-6-9(4,5)7-8(2)3/h1H,7H2,2-5H3

InChI Key

HPOVXADPBLWTAR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C[Si](C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13716391 involves multiple steps, typically starting with readily available precursors. The synthetic route may include:

    Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.

    Functional Group Modification: Subsequent steps involve the modification of functional groups to achieve the desired chemical structure. This may include reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Automation: Automated systems to monitor and control the synthesis process, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

CID 13716391 undergoes various types of chemical reactions, including:

    Oxidation: Where it reacts with oxidizing agents to form oxidized products.

    Reduction: Involving reducing agents to convert it into reduced forms.

    Substitution: Where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, CID 13716391 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.

Biology

In biological research, this compound is often used to study cellular processes and biochemical pathways. It can act as a probe or inhibitor in enzymatic reactions, providing insights into cellular functions.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used in drug development, either as an active pharmaceutical ingredient or as a lead compound for designing new drugs.

Industry

Industrially, this compound is used in the manufacture of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which CID 13716391 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CID 13716391 and structurally or functionally related compounds, leveraging data from the evidence provided and PubChem entries.

Table 1: Key Properties of this compound and Analogous Compounds

Compound CID Source/Class Key Characteristics Analytical Methods Reference
This compound 13716391 Citrus essential oil Isolated via vacuum distillation; GC-MS profile indicates terpenoid-like structure GC-MS, mass spectrometry
Oscillatoxin D 101283546 Marine cyanotoxin Macrocyclic polyketide; toxic to aquatic organisms NMR, LC-MS
30-Methyl-oscillatoxin D 185389 Marine cyanotoxin Methylated derivative of oscillatoxin D; enhanced lipophilicity NMR, X-ray crystallography
Colchicine 6167 Alkaloid Tubulin inhibitor; anti-inflammatory and anti-gout applications HPLC, NMR
1-(2-Methoxy-4-nitrophenyl)-4-(oxetane-3-yl)piperazine 57416287 Synthetic pharmaceutical intermediate High solubility (86.7 mg/mL); P-gp substrate HRMS, elemental analysis

Structural and Functional Insights

This compound vs. Oscillatoxins (CIDs 101283546, 185389): Structural Differences: Oscillatoxins are macrocyclic polyketides with complex ring systems and methyl branches , whereas this compound’s GC-MS profile suggests a simpler terpenoid backbone, possibly monoterpene or sesquiterpene-derived . Bioactivity: Oscillatoxins exhibit potent toxicity in marine ecosystems, while this compound’s role in CIEO may relate to antimicrobial or antioxidant properties typical of citrus terpenes.

This compound vs. Colchicine (CID 6167): Functional Contrast: Colchicine is a well-characterized alkaloid with specific therapeutic applications , whereas this compound’s bioactivity remains unverified. Analytical Overlap: Both compounds are analyzed via mass spectrometry, but colchicine’s rigid tricyclic structure contrasts with this compound’s likely flexible terpenoid framework.

This compound vs. Synthetic Intermediate (CID 57416287) :

  • Solubility and Pharmacokinetics : CID 57416287 exhibits high aqueous solubility (86.7 mg/mL) and P-gp substrate activity , whereas this compound’s solubility and ADME properties are undefined but likely influenced by its essential oil matrix.

Chromatographic Behavior

This compound elutes in specific vacuum distillation fractions of CIEO (Figure 1C) , suggesting a boiling point and polarity comparable to mid-range terpenes like limonene (b.p. 176°C) but distinct from high-boiling oxygenated derivatives (e.g., linalool, b.p. 198°C). This contrasts with oscillatoxins, which require advanced LC-MS for separation due to their macrocyclic complexity .

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